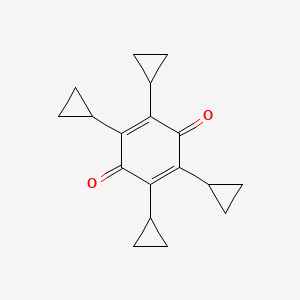
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with four cyclopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of cyclohexadiene with a cyclopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of cyclopropyl groups introduces significant strain and reactivity, making the compound a versatile intermediate in various chemical reactions. The cyclohexadiene ring can participate in electron transfer processes, facilitating reactions such as oxidation and reduction.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-diimine: This compound has methyl groups instead of cyclopropyl groups, leading to different reactivity and applications.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The presence of fluorine atoms imparts unique electronic properties compared to cyclopropyl groups.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Amino groups provide different functional capabilities and reactivity.
Uniqueness
2,3,5,6-Tetracyclopropylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and reactivity. This makes it a valuable compound for the synthesis of novel materials and complex molecules.
Propiedades
Número CAS |
63227-26-9 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2,3,5,6-tetracyclopropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H20O2/c19-17-13(9-1-2-9)14(10-3-4-10)18(20)16(12-7-8-12)15(17)11-5-6-11/h9-12H,1-8H2 |
Clave InChI |
TTXUOLNKYFRKTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=O)C(=C(C2=O)C3CC3)C4CC4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


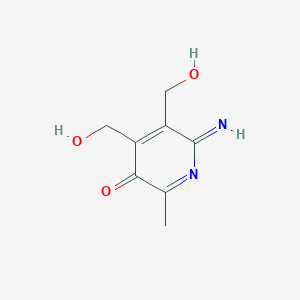
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)

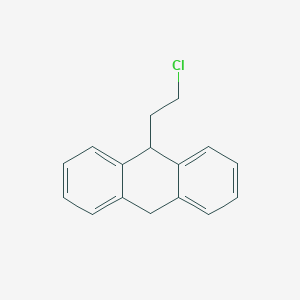
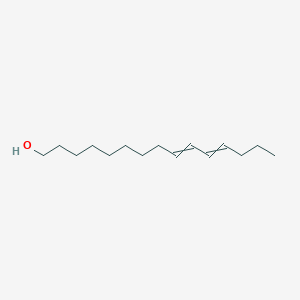
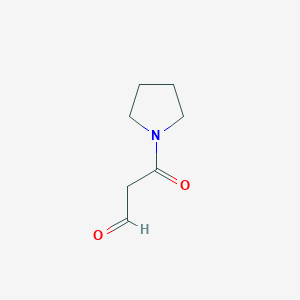

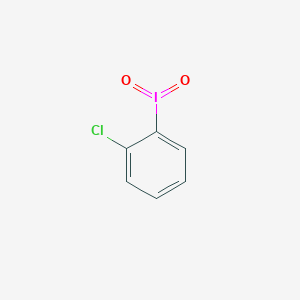
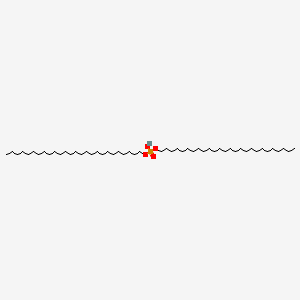
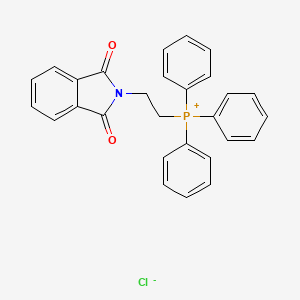
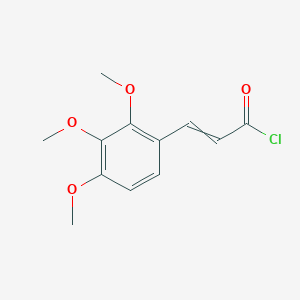
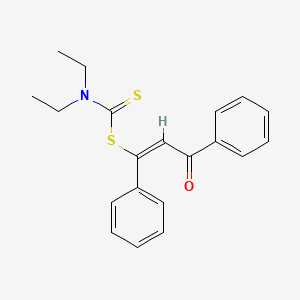
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
